N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-19(11-24-13-23-18-4-2-1-3-16(18)20(24)26)22-10-14-5-6-17(21-9-14)15-7-8-27-12-15/h1-9,12-13H,10-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGPSPPCTNTWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, including data tables, case studies, and detailed analyses of its biological activity.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a furan ring, a pyridine ring, and a quinazoline core. The structural formula can be represented as follows:
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular processes.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing signaling pathways within cells.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinazoline display potent activity against various bacterial strains.
| Compound | Activity (MIC µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 10 | E. coli |
| Compound B | 15 | S. aureus |
| Compound C | 5 | P. aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. A study showed that compounds with similar structures demonstrated notable cytotoxic effects on cancer cell lines.
Case Studies
- Molecular Docking Studies : Molecular docking simulations have indicated that this compound binds effectively to targets associated with cancer cell proliferation, suggesting its potential as an anticancer agent.
- In Vivo Studies : Animal model studies have demonstrated that administration of this compound led to reduced tumor growth in xenograft models, indicating its efficacy in vivo.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug design, particularly targeting specific enzymes or receptors involved in various diseases.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. For instance, derivatives of similar structures have shown significant growth inhibition against various cancer cell lines, suggesting potential applications in cancer therapeutics .
| Compound | Cancer Cell Line | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
These findings indicate that the compound's structural features may allow it to interact effectively with cancer-related molecular targets.
Organic Synthesis
This compound serves as an intermediate in synthesizing more complex molecules. Its unique structure allows for various chemical reactions:
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Formation of Intermediates : Coupling reactions between furan and pyridine derivatives.
- Final Acetamide Formation : Amidation processes to yield the final compound.
This versatility makes it valuable for developing new compounds with desired biological activities.
Material Science
The compound is also explored for its potential use in developing organic electronic materials and polymers. The unique combination of furan and pyridine rings may impart specific electronic properties suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Studies and Research Findings
Research has documented several case studies where derivatives of this compound exhibited promising results:
Antimicrobial Activity
Compounds structurally related to this compound have been evaluated for antimicrobial properties against various pathogens. For example, some derivatives showed significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating their potential as antibacterial agents .
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 µg/mL |
| 6e | Pseudomonas aeruginosa | 19 mm diameter inhibition |
Q & A
Q. What synthetic methodologies are effective for synthesizing quinazolin-4-one derivatives analogous to this compound?
The synthesis of quinazolin-4-one derivatives typically involves multi-step reactions, including condensation, substitution, and cyclization. Key parameters include:
- Molar ratios : For example, aldehyde derivatives are reacted in a 1:1.5 to 1:15.6 ratio with quinazolinone intermediates to optimize yields .
- Reaction conditions : Heating under reflux (18–35 hours) in solvents like ethanol or DMF, often with acidic or alkaline catalysts .
- Purification : Column chromatography or recrystallization is used to isolate products, with yields ranging from 29% to 68% depending on substituents .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- 1H/13C NMR : Identifies proton environments (e.g., quinazolinone carbonyl at δ ~160 ppm, furan protons at δ ~7.5–8.5 ppm) and carbon backbone .
- EI-MS : Confirms molecular weight (e.g., m/z = 460–493 for similar derivatives) and fragmentation patterns .
- Elemental analysis : Validates calculated vs. observed C, H, N compositions (e.g., ±0.1% deviation) .
Q. What in vitro assays are suitable for initial biological screening?
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, with IC50 calculations .
- Anti-inflammatory potential : Carrageenan-induced rat paw edema models, comparing inhibition (%) to standards like Diclofenac .
- Enzyme inhibition : Microplate assays for targets like COX-2 or InhA, using fluorescence/absorbance readouts .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Substituent variation : Introduce electron-withdrawing (e.g., nitro, bromo) or donating (e.g., methoxy) groups at the pyridine or furan moieties to assess effects on bioactivity .
- Pharmacophore modeling : Use software like Schrödinger to identify critical binding motifs (e.g., 4-oxoquinazolinone core, furan lipophilicity) .
- Biological testing : Compare activity across multiple assays (e.g., COX-2 vs. InhA inhibition) to determine selectivity .
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
Q. What strategies optimize synthetic yield and scalability for complex intermediates?
- Catalyst screening : Test Lewis acids (e.g., FeCl3) or organocatalysts to reduce reaction times .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic intermediates .
- Scale-up adjustments : Gradual reagent addition and controlled cooling prevent exothermic side reactions .
Data Contradiction Analysis Example
Scenario : Conflicting reports on anticancer efficacy in vitro vs. in vivo.
- Possible causes : Metabolic instability (e.g., hepatic oxidation of furan) or poor bioavailability.
- Resolution :
- Conduct pharmacokinetic studies (e.g., plasma half-life, tissue distribution) .
- Modify the furan ring (e.g., replace with thiophene) to enhance metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
